molecular formula C10H11Br2NO3 B021664 Hpdbfa CAS No. 100036-97-3

Hpdbfa

Cat. No.: B021664
CAS No.: 100036-97-3
M. Wt: 353.01 g/mol
InChI Key: SAHYPAVKKJLDDT-NSCUHMNNSA-N
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Description

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxypropyl group, a dibromo-substituted furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide typically involves a multi-step process. One common method starts with the bromination of furan to introduce bromine atoms at the 4 and 5 positions. This is followed by the reaction of the dibromo-furan with acryloyl chloride to form the acrylamide intermediate. Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using 2-hydroxypropylamine under controlled conditions.

Industrial Production Methods

Industrial production of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dibromo-furan ring can be reduced to form a dihydrofuran derivative.

    Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular signaling pathways. The dibromo-furan ring and hydroxypropyl group are believed to play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be compared with other similar compounds, such as:

    N-2-Hydroxypropyl-beta-(4,5-dichloro-2-furyl)acrylamide: Similar structure but with chlorine atoms instead of bromine.

    N-2-Hydroxypropyl-beta-(4,5-difluoro-2-furyl)acrylamide: Similar structure but with fluorine atoms instead of bromine.

    N-2-Hydroxypropyl-beta-(4,5-diiodo-2-furyl)acrylamide: Similar structure but with iodine atoms instead of bromine.

The uniqueness of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide lies in the specific properties imparted by the dibromo-furan ring, which can influence its reactivity, stability, and biological activity.

Properties

CAS No.

100036-97-3

Molecular Formula

C10H11Br2NO3

Molecular Weight

353.01 g/mol

IUPAC Name

(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide

InChI

InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+

InChI Key

SAHYPAVKKJLDDT-NSCUHMNNSA-N

SMILES

CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O

Canonical SMILES

CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O

Synonyms

HPDBFA
N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide

Origin of Product

United States

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